molecular formula C16H17N3O4S B13989070 4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline CAS No. 49674-95-5

4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline

Cat. No.: B13989070
CAS No.: 49674-95-5
M. Wt: 347.4 g/mol
InChI Key: UOGXSIYIGMBCST-UHFFFAOYSA-N
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Description

4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfanyl group attached to a 2,4-dinitrophenyl ring, which is further connected to an n,n-diethylaniline moiety. The presence of both nitro and sulfanyl groups in its structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of 4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with n,n-diethylaniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups in the compound can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in their structure and function. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of nitro, sulfanyl, and aniline groups, which confer distinct chemical and biological properties.

Properties

CAS No.

49674-95-5

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

4-(2,4-dinitrophenyl)sulfanyl-N,N-diethylaniline

InChI

InChI=1S/C16H17N3O4S/c1-3-17(4-2)12-5-8-14(9-6-12)24-16-10-7-13(18(20)21)11-15(16)19(22)23/h5-11H,3-4H2,1-2H3

InChI Key

UOGXSIYIGMBCST-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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